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Compound of Interest

Compound Name: 5-Ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B3331418 Get Quote

This technical guide provides an in-depth overview of 5-Ethyl-2-thioxoimidazolidin-4-one and

its related derivatives. It is intended for researchers, scientists, and professionals in drug

development, offering detailed information on the compound's chemical identity, synthesis,

biological activities, and mechanisms of action. This document adheres to stringent data

presentation and visualization standards to facilitate understanding and further research.

Compound Identification
The core structure of interest is 5-Ethyl-2-thioxoimidazolidin-4-one. While a specific CAS

number for this exact molecule is not readily available in public databases, its IUPAC name can

be systematically determined. The following table provides the identity of the target compound

and a closely related, registered analog.

Compound Name IUPAC Name CAS Number Molecular Formula

5-Ethyl-2-

thioxoimidazolidin-4-

one

5-Ethyl-2-

sulfanylideneimidazoli

din-4-one

Not Available C₅H₈N₂OS

5-Ethyl-5-methyl-2-

thioxoimidazolidin-4-

one

5-Ethyl-5-methyl-2-

sulfanylideneimidazoli

din-4-one

61815-28-9[1] C₆H₁₀N₂OS
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Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-
ones
The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones, also known as 2-thiohydantoins,

can be achieved through several established methods. A common and effective route involves

the condensation reaction of an appropriate α-amino acid with a thiocyanate or isothiocyanate.

A general procedure for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the

reaction of an α-amino acid with phenyl isothiocyanate. For the synthesis of the specific title

compound, the starting material would be α-aminobutanoic acid.

Reaction Setup: An α-amino acid (e.g., C-4-Ethylphenylglycine, 9 mmol) and phenyl

isothiocyanate (9 mmol) are combined in a suitable solvent mixture, such as ethanol and

water.[2]

Reaction Conditions: The mixture is heated under reflux for a specified period, typically

several hours, to ensure the completion of the condensation and cyclization reaction.[2]

Product Isolation: Upon cooling, the product often crystallizes out of the solution.

Purification: The crude product is collected by filtration, washed with a cold solvent to remove

impurities, and can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) to yield the final 5-substituted-2-thioxo-imidazolidine-4-one.[2]

The following diagram illustrates a generalized workflow for this synthesis.
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General Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-ones
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A generalized workflow for the synthesis of 5-substituted-2-thioxoimidazolidin-4-ones.

Biological Activity and Therapeutic Potential
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Derivatives of 2-thioxoimidazolidin-4-one are a significant class of heterocyclic compounds

known for a wide spectrum of biological activities.[3][4] These activities are often attributed to

the versatile thiohydantoin core structure, which can be readily functionalized at various

positions to modulate its pharmacological properties.
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Activity Type Description References

Anticancer

Certain derivatives have

shown potent cytotoxic effects

against various cancer cell

lines, including hepatocellular

carcinoma (HepG2).[5][6] They

can induce apoptosis and

arrest the cell cycle, often by

modulating key signaling

pathways like PI3K/AKT.[5]

[5][6]

Antibacterial

These compounds have been

evaluated for their activity

against both Gram-positive

(e.g., Staphylococcus aureus)

and Gram-negative bacteria.

Some derivatives exhibit

significant antibacterial and

antibiofilm effects, suggesting

potential as new antimicrobial

agents.[3][4]

[3][4]

Herbicidal

Structurally related to

hydantocidin, some 2-

thiohydantoin derivatives show

promise as herbicides.[7] They

can act as proherbicides,

inhibiting essential plant

enzymes like adenylosuccinate

synthetase.[7]

[7]

Perforin Inhibition Novel 5-arylidene-2-

thioxoimidazolidin-4-ones have

been investigated as inhibitors

of perforin, a key protein in the

immune system's cytotoxic cell

response. This suggests

potential applications in

[8]
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managing autoimmune

diseases or transplant

rejection.[8]

The following table summarizes the in vitro cytotoxic activity of a promising 2-

thioxoimidazolidin-4-one derivative against the HepG2 liver cancer cell line, demonstrating its

potent anticancer potential compared to standard drugs.

Compound Cell Line IC₅₀ (µM)

Compound 4 (A 2-

thioxoimidazolidin-4-one

derivative)

HepG2 0.017[5]

Staurosporine (Reference

Drug)
HepG2 5.07[5]

5-Fluorouracil (Reference

Drug)
HepG2 5.18[5]

Mechanism of Action: PI3K/AKT Signaling Pathway
Inhibition
A key mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one

derivatives is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell

survival, proliferation, and growth, and its overactivation is a common feature in many cancers.

[5]

Cell Culture and Treatment: HepG2 cells are cultured to approximately 80% confluency and

then treated with the test compound (e.g., Compound 4) at its IC₅₀ concentration for 24-48

hours.

Protein Extraction: After treatment, cells are harvested and lysed using a suitable lysis buffer

containing protease and phosphatase inhibitors to obtain total protein extracts.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method, such as the Bradford or BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are

separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated

overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-PI3K, p-

AKT, total PI3K, total AKT, and a loading control like β-actin).

Detection: The membrane is washed and incubated with a corresponding horseradish

peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an

enhanced chemiluminescence (ECL) detection system.

Analysis: The intensity of the bands is quantified using densitometry software. A decrease in

the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

The diagram below illustrates the inhibitory effect of 2-thioxoimidazolidin-4-one derivatives on

the PI3K/AKT pathway, leading to apoptosis.
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Inhibition of PI3K/AKT Pathway by 2-Thioxoimidazolidin-4-one Derivatives
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Inhibition of the PI3K/AKT survival pathway by 2-thioxoimidazolidin-4-one derivatives.

Conclusion
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The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal and agricultural

chemistry. While specific data for 5-Ethyl-2-thioxoimidazolidin-4-one is limited, the broader

class of its derivatives demonstrates significant potential as anticancer, antibacterial, and

herbicidal agents. The established synthetic routes allow for extensive structural diversification,

and their mechanisms of action, such as the inhibition of critical cell signaling pathways,

provide a solid foundation for the rational design of new, highly active compounds for

therapeutic and industrial applications. Further investigation into specific derivatives like the 5-

ethyl variant is warranted to fully explore their unique chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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